molecular formula C22H15FN2O3 B11609391 Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate

Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate

Cat. No.: B11609391
M. Wt: 374.4 g/mol
InChI Key: NWTKIPDVMDMZEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(2-fluorophenyl)quinazolin-4-yl]oxy}benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The 2-fluorophenyl group enhances the compound’s binding affinity and specificity towards these targets .

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 4-[2-(2-fluorophenyl)quinazolin-4-yl]oxybenzoate

InChI

InChI=1S/C22H15FN2O3/c1-27-22(26)14-10-12-15(13-11-14)28-21-17-7-3-5-9-19(17)24-20(25-21)16-6-2-4-8-18(16)23/h2-13H,1H3

InChI Key

NWTKIPDVMDMZEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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